2-(Trifluoromethyl)aniline

Catalog No.
S660989
CAS No.
88-17-5
M.F
C7H6F3N
M. Wt
161.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)aniline

CAS Number

88-17-5

Product Name

2-(Trifluoromethyl)aniline

IUPAC Name

2-(trifluoromethyl)aniline

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H,11H2

InChI Key

VBLXCTYLWZJBKA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)N

Synonyms

2-(Trifluoromethyl)benzenamine; α,α,α-Trifluoro-o-toluidine; 2-(Trifluoromethyl)aniline; 2-(Trifluoromethyl)benzenamine; 2-Amino-α,α,α-trifluorotoluene; 2-Trifluoromethylphenylamine; NSC 10336; o-(Trifluoromethyl)aniline; o-(Trifluoromethyl)phenylami

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N

The exact mass of the compound 2-(Trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10336. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-(Trifluoromethyl)aniline (CAS 88-17-5) is a highly deactivated, ortho-substituted fluorinated aromatic amine widely procured as a specialized building block for active pharmaceutical ingredients (APIs) and agrochemicals . Featuring a strongly electron-withdrawing and sterically demanding trifluoromethyl group adjacent to the primary amine, this compound exhibits a low melting point (~34 °C), often presenting as a low-melting solid or viscous liquid at ambient temperatures [1]. Its baseline utility is defined by its role as a critical precursor for N-phenylanthranilic acid derivatives (such as the NSAID flufenamic acid) and fluorinated nitrogen heterocycles [2]. Procurement decisions for this specific isomer are driven by the strict regiochemical requirements of these downstream targets, where the ortho-CF3 group dictates both the final molecular conformation and the lipophilicity of the resulting active compounds .

Research Fit

Review product documentation and certificate of analysis for specific workflow compatibility.

Confirm assay, formulation, or analytical method context before procurement.

Substituting 2-(Trifluoromethyl)aniline with its meta- or para-isomers, or with unfluorinated aniline, fundamentally alters both reactivity and product architecture, leading to process failure in targeted syntheses [1]. The ortho-CF3 group exerts a profound steric and inductive effect, drastically reducing the basicity and nucleophilicity of the amine compared to standard anilines [2]. This severe deactivation means that standard acylation or cross-coupling conditions optimized for generic anilines often fail or return low yields, necessitating specialized catalytic systems (e.g., specific palladium-phosphine ligand complexes) or harsher basic conditions[1]. Furthermore, in pharmaceutical applications like NSAID synthesis, the steric bulk of the ortho-CF3 group forces a specific dihedral angle in the diarylamine core, a conformational lock that is entirely lost if a meta- or para-isomer is substituted, resulting in a complete loss of target receptor binding affinity [3].

Substitution Risk

Structural or grade analogs

Similar CAS or grade may not transfer directly; verify property equivalence for your method.

Salt, hydrate, or stereoisomer forms

Different physical forms can alter solubility, stability, or biological response; substitution requires validation.

Drastic Basicity Reduction via Ortho-Substitution

The introduction of a trifluoromethyl group at the ortho position severely impacts the electronic properties of the amine. 2-(Trifluoromethyl)aniline exhibits a predicted conjugate acid pKa of approximately 1.10. This is a massive reduction in basicity compared to unfluorinated aniline (pKa ~4.6) and a significant drop even compared to the para-isomer, 4-(trifluoromethyl)aniline (pKa ~2.5) [1]. This extreme electron deficiency directly suppresses nucleophilicity, requiring buyers to implement highly optimized, forcing conditions or specialized transition-metal catalysts for standard N-alkylation and cross-coupling reactions[1].

Evidence DimensionConjugate Acid pKa
Target Compound Data~1.10
Comparator Or BaselineAniline (~4.60) and 4-(Trifluoromethyl)aniline (~2.5)
Quantified Difference3.5 pKa unit drop vs aniline; ~1.4 pKa unit drop vs para-isomer
ConditionsStandard aqueous pKa prediction and measurement models

This severe reduction in basicity dictates that buyers must adjust their synthetic protocols, often requiring stronger bases or highly active transition-metal catalysts for successful C-N bond formation.

Data availability
Data to verify
No quantitative evidence provided in the current product context.
Consult product COA and technical data sheets for lot-specific metrics.
Verification against your experimental requirements is essential.

Phase Behavior and Handling Requirements

Unlike many simple aniline derivatives which remain liquid at room temperature, 2-(Trifluoromethyl)aniline possesses a melting point of approximately 34 °C[1]. In contrast, unsubstituted aniline melts at -6 °C, and 4-(trifluoromethyl)aniline melts at around 3-8 °C . Consequently, 2-(Trifluoromethyl)aniline frequently presents as a low-melting solid or a supercooled viscous liquid at standard ambient temperatures (20-25 °C) [1].

Evidence DimensionMelting Point
Target Compound Data~34 °C
Comparator Or BaselineAniline (-6 °C) and 4-(Trifluoromethyl)aniline (~3-8 °C)
Quantified DifferenceTransitions from solid to liquid near 34 °C, unlike its strictly liquid analogs at room temperature.
ConditionsStandard atmospheric pressure (760 mmHg)

Procurement and scale-up teams must account for its low-melting-solid nature, often requiring heated drum decanting or temperature-controlled storage to ensure consistent dosing in continuous manufacturing.

Regiospecificity in Diarylamine API Synthesis (Flufenamic Acid)

In the synthesis of fenamate NSAIDs, the ortho-positioning of the CF3 group is non-negotiable. 2-(Trifluoromethyl)aniline is coupled with 2-chlorobenzoic acid to form flufenamic acid [1]. The ortho-CF3 group provides the exact steric bulk required to force the diarylamine core out of planarity, a conformational lock essential for binding to the cyclooxygenase (COX) enzyme [2]. Substitution with 3- or 4-(trifluoromethyl)aniline fails to provide this steric hindrance, resulting in planar or highly flexible molecules that lack the required pharmacological activity [2].

Evidence DimensionReceptor Binding Conformation (Steric Lock)
Target Compound DataOrtho-CF3 enforces a bioactive non-planar diarylamine conformation
Comparator Or BaselinePara/Meta-CF3 analogs (planar or flexible conformations)
Quantified DifferenceStrict requirement for ortho-substitution to achieve COX enzyme inhibition
ConditionsStructure-Activity Relationship (SAR) models for N-phenylanthranilic acids

Buyers synthesizing fenamate NSAIDs cannot use cheaper or more reactive isomers, as the ortho-CF3 steric bulk is mandatory for the API's pharmacological activity.

Synthesis of Fenamate NSAIDs (e.g., Flufenamic Acid)

Because of the strict conformational requirements for COX inhibition, 2-(Trifluoromethyl)aniline is the mandatory precursor for synthesizing flufenamic acid and related anti-inflammatory APIs [1]. Its specific ortho-substitution provides the necessary steric hindrance to lock the diarylamine core into the bioactive non-planar geometry, a feature impossible to replicate with other isomers [2].

Precursor for Fluorinated Quinolines and Acridines

The compound is heavily utilized in the synthesis of 2,8-bis(trifluoromethyl)quinolines and fluorinated acridines[3]. The highly deactivated nature of the amine requires specific cyclization and Grignard reagent protocols, but the resulting ortho-CF3-substituted heterocycles exhibit enhanced lipophilicity and metabolic stability, making them highly prized in modern pharmaceutical library generation [3].

Development of Advanced Agrochemicals

In the agrochemical sector, this compound serves as a critical building block for modern fungicides and herbicides [4]. Its unique combination of a strongly electron-withdrawing group and steric bulk is leveraged in cross-coupling reactions to produce complex biphenyl amines and amides, where the ortho-CF3 group enhances environmental persistence and target-site binding affinity [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
General research use
Product-grade specification
Certificate of Analysis review
Method development
Purity & identity profile
Lot consistency check

Physical Description

2-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

XLogP3

2.4

Boiling Point

187.0 °C

LogP

2.41 (LogP)

Melting Point

35.5 °C

UNII

I1R59842CE

GHS Hazard Statements

Aggregated GHS information provided by 365 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 365 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 363 of 365 companies with hazard statement code(s):;
H226 (35.81%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (11.57%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (88.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.57%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (88.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (76.03%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (86.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (11.85%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (10.19%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (88.71%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (78.51%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

88-17-5

Wikipedia

2-(trifluoromethyl)aniline

Use Classification

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Benzenamine, 2-(trifluoromethyl)-: ACTIVE

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